molecular formula C13H11N B8439486 beta-(3-Pyridyl)styrene

beta-(3-Pyridyl)styrene

Cat. No. B8439486
M. Wt: 181.23 g/mol
InChI Key: RMSGACVDMOLUPL-UHFFFAOYSA-N
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Patent
US03953434

Procedure details

A mixture of crude 2-(3-pyridyl)-1-phenylethanol (20 g), glacial acetic acid (200 ml) and concentrated HCl (50 ml) is refluxed for 16 hours, then evaporated to dryness in vacuo. The oily hydrochloride is taken up in water, extracted with ether and methylene chloride, and then liberated with bicarbonate. Extraction (CH2Cl2) and drying (K2CO3) affords 13 g of β-(3-pyridyl)styrene.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)O)[CH:2]=1.Cl>C(O)(=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ether and methylene chloride
EXTRACTION
Type
EXTRACTION
Details
Extraction (CH2Cl2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (K2CO3)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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